molecular formula C22H23N3O2 B6042620 1-benzyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine

1-benzyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine

Cat. No. B6042620
M. Wt: 361.4 g/mol
InChI Key: YIRGCZMUUPOQFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine, also known as CTOP, is a potent and selective antagonist of the mu-opioid receptor. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in pain management and drug addiction treatment. In

Mechanism of Action

1-benzyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine acts as a competitive antagonist at the mu-opioid receptor, which is a G protein-coupled receptor that is widely distributed in the central and peripheral nervous systems. Mu-opioid receptors play a critical role in pain processing, addiction, and reward. 1-benzyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine binds to the mu-opioid receptor with high affinity and blocks the binding of endogenous opioid peptides such as enkephalins and endorphins. This leads to a decrease in the activity of the mu-opioid receptor and a reduction in the analgesic and euphoric effects of opioids.
Biochemical and Physiological Effects:
1-benzyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine has been shown to produce a range of biochemical and physiological effects in various animal models. It has been shown to block the analgesic effects of morphine, fentanyl, and other opioids, indicating its potential as a therapeutic agent for opioid addiction. 1-benzyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine has also been shown to reduce the rewarding effects of opioids, cocaine, and other drugs of abuse, suggesting its potential as a treatment for drug addiction. In addition, 1-benzyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine has been shown to produce antinociceptive effects in various pain models, indicating its potential as an analgesic agent.

Advantages and Limitations for Lab Experiments

1-benzyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine has several advantages for lab experiments. It is a highly selective antagonist of the mu-opioid receptor, which allows for the specific investigation of the role of this receptor in various physiological and pathological processes. 1-benzyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine is also stable and easy to synthesize, which makes it a readily available tool for researchers. However, 1-benzyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine has some limitations for lab experiments. It has a relatively short half-life, which limits its duration of action and requires frequent dosing. In addition, 1-benzyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine has poor solubility in aqueous solutions, which can make it difficult to administer in some experimental settings.

Future Directions

There are several future directions for research on 1-benzyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine. One area of interest is the development of 1-benzyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine-based therapies for opioid addiction and pain management. 1-benzyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine has shown promise as a treatment for opioid addiction in preclinical studies, and further research is needed to determine its safety and efficacy in humans. Another area of interest is the investigation of the role of mu-opioid receptors in other physiological and pathological processes, such as stress, anxiety, and depression. Finally, the development of new 1-benzyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine analogs with improved pharmacokinetic and pharmacodynamic properties could lead to the discovery of novel opioid analgesics and addiction therapies.

Synthesis Methods

The synthesis of 1-benzyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine involves several steps, including the reaction of N-benzylpiperazine with 5-methyl-3-phenylisoxazole-4-carboxylic acid, followed by the addition of thionyl chloride and N-methylmorpholine. The resulting compound is then treated with benzylamine to obtain 1-benzyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine. The purity and yield of 1-benzyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine can be improved through various purification techniques such as column chromatography and recrystallization.

Scientific Research Applications

1-benzyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine has been extensively studied for its potential therapeutic applications in pain management and drug addiction treatment. It has been shown to be a potent and selective antagonist of the mu-opioid receptor, which is the primary target for most clinically used opioid analgesics. 1-benzyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine has been used in various preclinical studies to investigate the role of mu-opioid receptors in pain processing, addiction, and withdrawal. It has also been used to study the effects of other drugs on the mu-opioid receptor and to develop new opioid analgesics with improved safety and efficacy profiles.

properties

IUPAC Name

(4-benzylpiperazin-1-yl)-(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-17-20(21(23-27-17)19-10-6-3-7-11-19)22(26)25-14-12-24(13-15-25)16-18-8-4-2-5-9-18/h2-11H,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIRGCZMUUPOQFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.